molecular formula C10H12O4 B1217640 2-(p-Methoxyphenoxy)propanoate CAS No. 4276-75-9

2-(p-Methoxyphenoxy)propanoate

Cat. No.: B1217640
CAS No.: 4276-75-9
M. Wt: 196.2 g/mol
InChI Key: MIEKOFWWHVOKQX-SSDOTTSWSA-N
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Description

Context and Significance of Aryloxypropanoate Esters in Organic Chemistry Research

Aryloxypropanoate esters constitute a significant class of organic compounds characterized by a propanoate ester group linked to an aryl ring through an ether bond. This structural framework is of considerable interest in organic chemistry due to the versatile reactivity it imparts. The ester functional group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification. wikipedia.orgpressbooks.pub The ether linkage and the aromatic ring also provide sites for further chemical modification.

The significance of aryloxypropanoate esters in research is underscored by their diverse applications. For instance, certain derivatives are investigated for their biological activities, serving as intermediates in the synthesis of pharmaceuticals and agricultural chemicals. chemimpex.com The specific arrangement of the aryloxy and propanoate moieties can lead to compounds with specific interactions with biological targets. chemimpex.com A notable example is their use in the development of herbicides. nih.gov Furthermore, the study of these esters contributes to a deeper understanding of reaction mechanisms, such as nucleophilic substitution and esterification processes. wikipedia.orgvvc.edu The chirality often present in these molecules, with an asymmetric carbon atom in the propanoate moiety, also makes them valuable subjects for stereoselective synthesis and the study of enantiomeric effects in biological systems. nih.govwikipedia.org

Historical Development of Research on Phenoxypropanoate Frameworks

The investigation of phenoxypropanoate frameworks has its roots in the broader exploration of phenoxyalkanoic acids, which gained prominence in the mid-20th century. Early research was significantly driven by the discovery of the herbicidal properties of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov This led to the synthesis and study of a wide range of related structures, including chiral phenoxypropanoic acids such as dichlorprop (B359615) and mecoprop. nih.gov These early studies established the importance of the stereochemistry of the propanoic acid side chain, with the (R)-enantiomers typically exhibiting higher biological activity. nih.gov

The synthesis of these compounds has also evolved over time. Initial methods often involved the reaction of a substituted phenol (B47542) with a 2-halopropionic acid or its ester under basic conditions. google.com Over the years, research has focused on improving the efficiency and stereoselectivity of these synthetic routes. This includes the development of methods like phase transfer catalysis to enhance reaction yields and purity. google.com The ongoing interest in these frameworks is not limited to their agrochemical applications but has expanded into other areas, including their use as taste modulators and as building blocks in organic synthesis. chemimpex.comresearchgate.net

Overview of Current Academic Research Directions for 2-(p-Methoxyphenoxy)propanoate

Current academic research on this compound, often known in its sodium salt form as Lactisole, is primarily centered on its remarkable ability to inhibit the perception of sweetness. wikipedia.orgresearchgate.netscbt.com This property has made it a valuable tool in the study of taste receptors. Research has shown that it interacts with the transmembrane domain of the T1R3 subunit of the sweet taste receptor in humans. researchgate.netmdpi.com This interaction is selective, as it does not affect the perception of other tastes like bitterness, sourness, and saltiness. wikipedia.org

A significant area of investigation is the enantiospecificity of this inhibition, with the (S)-enantiomer being primarily responsible for the sweetness-masking effect. wikipedia.orggoogle.com Consequently, synthetic efforts are directed towards the stereoselective synthesis of (S)-2-(4-methoxyphenoxy)propanoic acid to obtain a more potent inhibitor. mdpi.comgoogle.com

Beyond its role in taste science, this compound and its derivatives are also explored as intermediates in the synthesis of more complex molecules. vulcanchem.com The presence of the ether linkage, the aromatic ring, and the carboxylic acid/ester functionality provides multiple points for chemical modification, making it a versatile building block in medicinal and agricultural chemistry research. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4276-75-9

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

(2R)-2-(4-methoxyphenoxy)propanoic acid

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1

InChI Key

MIEKOFWWHVOKQX-SSDOTTSWSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

Synonyms

2-(4-methoxyphenoxy)propanoic acid
2-(p-methoxyphenoxy)propanoate
2-PMP-PA
Na-PMP

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 2 P Methoxyphenoxy Propanoate

Strategies for Esterification of Phenoxypropanoic Acid Derivatives

The final step in many synthetic routes to 2-(p-methoxyphenoxy)propanoate is the esterification of 2-(4-methoxyphenoxy)propanoic acid. This transformation can be achieved through several reliable methods.

Direct Esterification Approaches with Propanoic Acid Derivatives

Direct acid-catalyzed esterification, often referred to as Fischer esterification, is a common and straightforward method. This reaction involves treating the carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst. tandfonline.com

A typical procedure involves refluxing a mixture of 2-(4-methoxyphenoxy)propanoic acid, an excess of the desired alcohol which also acts as the solvent, and a catalytic amount of concentrated sulfuric acid. tandfonline.comresearchgate.net The reaction is driven to completion by the excess alcohol. After the reaction, excess alcohol is typically removed by vacuum distillation to yield the crude ester. tandfonline.com Potash alum has also been reported as a reusable and effective catalyst for the esterification of related formylphenoxyaliphatic acids with various alcohols under solvent-free conditions, offering good to moderate yields. researchgate.net

ReactantsCatalystConditionsProductYieldRef.
2-(4-methoxyphenoxy)propionic acid, MethanolSulfuric AcidReflux, 3hMethyl 2-(4-methoxyphenoxy)propanoateN/A tandfonline.com
Propanoic acid, 1-PropanolSulfuric AcidN/APropyl propanoate72% researchgate.net
2-(4-hydroxyphenoxy)propanoic acid, ButanolSulfuric AcidRefluxButyl 2-(4-hydroxyphenoxy)propanoateHigh smolecule.com
Formylphenoxyaliphatic acids, Ethanol/n-ButanolPotash AlumSolvent-freeCorresponding alkyl estersMod-Good researchgate.net

Transesterification Processes

Transesterification is an alternative strategy where an existing ester, such as methyl or ethyl this compound, is reacted with a different alcohol in the presence of an acid or base catalyst to produce a new ester. smolecule.com This method is particularly useful for synthesizing esters from higher boiling point alcohols where direct esterification might be less practical. For instance, butyl 2-(4-hydroxyphenoxy)propanoate can be synthesized by reacting a lower alkyl ester with butanol, typically catalyzed by a base like sodium methoxide (B1231860). smolecule.com

Enzymatic transesterification using lipases has also emerged as a sustainable method for producing chiral esters. chemrxiv.org For example, lipase (B570770) B from Candida antarctica has been used for the transesterification of related chlorohydrin precursors, achieving high enantiomeric excess. chemrxiv.org

Starting EsterReagentCatalystProductRef.
Methyl/Ethyl 2-(4-hydroxyphenoxy)propanoateButanolSodium methoxide (base)Butyl 2-(4-hydroxyphenoxy)propanoate smolecule.com
Racemic methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoateN/ALipase B from Candida antarctica(S)-Esmolol precursor chemrxiv.org

Coupling Reactions Utilizing Activated Precursors

Modern synthetic methods often employ coupling reactions that utilize activated precursors to form the ester or the ether linkage under milder conditions.

The Mitsunobu reaction is a powerful method for forming the ether bond between a phenol (B47542) and an alcohol. nih.govmdpi.combeilstein-journals.org In the context of synthesizing the ester, this reaction typically involves reacting p-methoxyphenol with an alkyl lactate (B86563) (e.g., methyl lactate). The reaction is mediated by a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govbeilstein-journals.org This approach allows for the direct formation of the this compound ester from the constituent phenol and lactate ester, often with high yields and control over stereochemistry. For example, reacting 4-methoxyphenol (B1676288) with methyl D-(+)-lactate using PPh₃ and DEAD in dichloromethane (B109758) (CH₂Cl₂) yields methyl (S)-2-(4-methoxyphenoxy)propanoate. nih.gov

Another strategy involves activating the propanoic acid moiety. Commercially available 2-(2,4-dichlorophenoxy)propionic acid has been coupled with various amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amides, demonstrating a versatile approach that can be adapted for ester synthesis. nih.gov

A further method involves the reaction of a p-methoxyphenoxide salt with an activated lactate derivative. For instance, S-2-(4-methoxyphenoxy) sodium propionate (B1217596) can be prepared by reacting a p-methoxyphenol salt with an R-substituted sulfonyl lactate ester, such as R-2-(4-methylbenzenesulfonyl) propionic acid methyl ester, in the presence of a phase transfer catalyst like tetra-n-butylammonium bromide. google.com This reaction proceeds via an Sₙ2 mechanism to form the corresponding S-ester, which is then hydrolyzed to the sodium salt. google.com

Phenol/Acid PrecursorPropanoate PrecursorCoupling Reagents/CatalystConditionsProductYieldRef.
4-MethoxyphenolMethyl L-(-)-lactatePPh₃, DEADCH₂Cl₂, 0°C to RTMethyl (R)-2-(4-methoxyphenoxy)propanoate95% nih.gov
4-HydroxybenzophenoneMethyl L-(-)-lactatePPh₃, DEADN/AMethyl (R)-2-(4-benzoylphenoxy)propanoatequant. mdpi.com
p-Methoxyphenoxide saltR-2-(4-methylbenzenesulfonyl) propionic acid methyl esterTetra-n-butylammonium bromide (phase transfer catalyst)Toluene, Reflux, 20hS-2-(4-methoxyphenoxy)propionic acid ester60.7% google.com

Synthesis of Key Precursors and Building Blocks

Preparation of p-Methoxyphenol Derivatives

p-Methoxyphenol (also known as mequinol or 4-methoxyphenol) is the foundational aromatic building block. It can be synthesized through several established routes.

A common industrial method is the methylation of hydroquinone (B1673460). erowid.org This reaction is typically carried out by treating hydroquinone with a methylating agent like dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521). erowid.orgchemicalbook.com

Another approach is the oxidation of anisole (B1667542). chemicalbook.comgoogle.com Oxidation using peracids, such as peracetic acid generated in situ from hydrogen peroxide and an aliphatic acid, can introduce a hydroxyl group onto the anisole ring. google.com This process can yield a mixture of guaiacol (B22219) (o-methoxyphenol) and p-methoxyphenol. google.com

The Baeyer-Villiger oxidation of p-anisaldehyde also yields p-methoxyphenol. erowid.org This can be achieved using hydrogen peroxide with catalysts like selenium dioxide or formic acid, followed by hydrolysis of the intermediate formate (B1220265) ester. erowid.org A reported procedure using hydrogen peroxide and a diselenide catalyst in dichloromethane gives the product in high yield. chemicalbook.com

Starting MaterialReagentsConditionsProduct(s)YieldRef.
HydroquinoneDimethyl sulfate, Sodium hydroxideBenzene (B151609), Water, Reflux (70-75°C)4-MethoxyphenolN/A erowid.org
AnisoleHydrogen peroxide, Aliphatic acid50-130°CGuaiacol and p-Methoxyphenol74.6% google.com
p-AnisaldehydeH₂O₂, (o-NO₂PhSe)₂ (catalyst)CH₂Cl₂, Room Temp, 30 min, then hydrolysis4-Methoxyphenol93% erowid.orgchemicalbook.com
p-AnisaldehydeH₂O₂, Formic acidCH₂Cl₂, Reflux, 20.5h, then NaOH hydrolysis4-MethoxyphenolN/A erowid.org

Synthesis of Propanoic Acid Scaffolds for Esterification

The three-carbon propanoic acid backbone is typically introduced via an etherification reaction between p-methoxyphenol and a C3 electrophile, most commonly a 2-halopropanoic acid or its ester. This is a classic example of the Williamson ether synthesis. vaia.commasterorganicchemistry.com

In this reaction, p-methoxyphenol is first deprotonated with a base (e.g., NaOH, KOH) to form the more nucleophilic p-methoxyphenoxide anion. quizlet.comgoogle.com This anion then displaces a halide from an alkyl halide, such as methyl 2-chloropropionate, in an Sₙ2 reaction to form the ether linkage. masterorganicchemistry.comgoogle.com The reaction of p-hydroxyanisole with 2-chloropropionic acid in the presence of NaOH is a documented method. google.com To improve yields and reaction rates, especially in industrial settings, phase transfer catalysis is often employed. quizlet.comgoogle.com A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the aqueous phenoxide nucleophile to the organic phase where the alkyl halide resides. quizlet.comgoogle.com This method can achieve total yields over 90% with high purity. google.com

Following the etherification, if an ester of 2-halopropanoic acid was used, the resulting this compound ester can be isolated directly. If 2-halopropanoic acid was the starting material, the product is 2-(p-methoxyphenoxy)propanoic acid, which can then be esterified as described in section 2.1.1. tandfonline.com

Nucleophile (from)ElectrophileBase/CatalystSolvent(s)ProductRef.
p-Methoxyphenol2-Chloropropionic acidNaOH, Phase Transfer CatalystWater, Organic Phase2-(4-methoxyphenoxy)propionic acid google.com
p-Methoxyphenol1-BromopropaneNaOH, Tetrabutylammonium bromideWater, Organic Phase1-methoxy-4-propoxybenzene quizlet.com
2,4-DichlorophenolEthyl 2-bromoalkanoatesBase (e.g., K₂CO₃)N/AEthyl 2-(2,4-dichlorophenoxy)alkanoates nih.gov
HydroquinoneS-Methyl 2-chloropropionateNaOH4-methyl-2-pentanone2-(4-hydroxyphenoxy)propionic acid google.com

Catalytic Systems in Phenoxypropanoate Synthesis

Catalysis plays a pivotal role in the synthesis of phenoxypropanoates, offering routes to improved yields, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been successfully applied in the formation of the ester and ether linkages within the target molecule.

Homogeneous Catalysis Applications

Homogeneous catalysts are instrumental in various synthetic transformations leading to phenoxypropanoates. One prominent application is in the direct N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology, which is a redox-neutral approach. whiterose.ac.uk For instance, catalyst systems like [Ru(p-cymene)Cl2]2/DPEphos and [IrCp*Cl2]2/NaHCO3 have been effectively used for this purpose. whiterose.ac.uk These reactions are typically performed in solvents like toluene. whiterose.ac.uk The use of such catalysts can circumvent the need for traditional alkylating agents. whiterose.ac.uk

In the context of ester hydrogenation, a key step in some synthetic routes, a ruthenium-based catalyst formed in situ from [Ru(1-3:5,6-η5-C8H11)(η6-anthracene)]BF4 and a chiral ligand has proven highly active and enantioselective. ualberta.ca This system operates via a dynamic kinetic resolution, where a base-assisted racemization of the ester occurs, and the catalyst selectively hydrogenates one enantiomer. ualberta.ca Optimal results for the hydrogenation of α-phenoxy esters to β-chiral primary alcohols were achieved using bases like sodium isopropoxide in THF or sodium ethoxide in DME. ualberta.ca

Catalyst SystemReaction TypeKey Features
[Ru(p-cymene)Cl2]2/DPEphosN-alkylation of amines with alcoholsRedox-neutral "borrowing hydrogen" approach.
[IrCp*Cl2]2/NaHCO3N-alkylation of amines with alcoholsAlternative to traditional alkylating agents.
[Ru(1-3:5,6-η5-C8H11)(η6-anthracene)]BF4 / Chiral LigandAsymmetric hydrogenation of estersDynamic kinetic resolution; high enantioselectivity.

Heterogeneous Catalysis in Ester Formation

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, which aligns with the principles of green chemistry. mdpi.comresearchgate.net Zeolite-based catalysts, for example, are versatile systems for esterification reactions due to their defined pore structures and tunable acidity. mdpi.com H-ZSM-5 and H-MOR zeolites have demonstrated effectiveness in the esterification of fatty acids, driven by their acidity and pore structure. mdpi.com Similarly, polyaniline salts, such as polyaniline-sulfate, have been employed as solid acid catalysts for the esterification of carboxylic acids with alcohols, showing good activity and reusability. researchgate.net

In the transesterification of esters with phenols, which can be a challenging transformation, earth-abundant alkali metal species like potassium carbonate (K2CO3) have been used as efficient heterogeneous catalysts. rsc.org This method provides an environmentally friendly and practical approach to aryl esters. rsc.org Furthermore, TiO2-supported Rhenium catalysts (Re/TiO2) have been reported for the selective hydrogenation of esters to alcohols, showing high chemoselectivity by favoring the hydrogenation of the ester group over the aromatic ring. ebi.ac.uk

CatalystReaction TypeAdvantages
Zeolites (H-ZSM-5, H-MOR)EsterificationReusable, stable, shape-selective. mdpi.com
Polyaniline SaltsEsterificationGood activity, recoverable, reusable. researchgate.net
K2CO3Transesterification with phenolsEarth-abundant, environmentally friendly. rsc.org
Re/TiO2Hydrogenation of estersHigh chemoselectivity for the ester group. ebi.ac.uk

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity. sci-hub.se Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures to produce chiral intermediates. researchgate.net For instance, commercial lipases from Pseudomonas cepacia and Candida rugosa have been utilized for the transesterification of racemic intermediates to yield enantiopure (R)- and (S)-forms, which are vital for the synthesis of specific enantiomers of bioactive molecules. sci-hub.se

In a specific application, Aspergillus niger lipase (ANL) was selected for the enantioselective resolution of (RS)-3-(2-methoxyphenoxy)propane-1,2-diol based on its stereo- and regioselectivity. researchgate.net The optimization of reaction parameters such as enzyme concentration and the choice of solvent (toluene was found to be ideal) are critical for achieving high enantiomeric excess and conversion rates. researchgate.net This chemoenzymatic approach highlights the potential of biocatalysts to provide access to optically pure isomers that may not be readily available through traditional chemical synthesis. sci-hub.se

BiocatalystReaction TypeSubstrate ExampleKey Outcome
Pseudomonas cepacia lipaseTransesterification(RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl) propanoateProduction of enantiopure intermediates. sci-hub.se
Candida rugosa lipaseTransesterification(RS)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl) propanoateEnantioselective synthesis. sci-hub.se
Aspergillus niger lipase (ANL)Enantioselective resolution(RS)-3-(2-methoxyphenoxy)propane-1,2-diolHigh stereo- and regioselectivity. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. ispe.orgpharmafeatures.com Advanced techniques such as microwave-assisted synthesis and phase transfer catalysis are being employed to enhance the efficiency and sustainability of chemical processes. ispe.org

Microwave-Assisted Synthesis

Microwave irradiation has been effectively used to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijcce.ac.ir The synthesis of phenoxypropionate derivatives can be significantly enhanced using microwave assistance. For example, the esterification or transesterification processes to produce butyl 2-(4-hydroxyphenoxy)propanoate are expedited by microwave irradiation. smolecule.com One report indicates that microwave-assisted synthesis can reduce reaction times to as little as 2 hours for the preparation of ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate. vulcanchem.com This technique has also been applied to the aza-conjugate addition of nucleobases to α,β-unsaturated esters, a reaction that can be part of a synthetic route to related structures, using a catalytic amount of LiOH·H2O under microwave irradiation to achieve good to excellent yields in short reaction times. ijcce.ac.ir

Reaction TypeKey AdvantageReported Time Reduction
Esterification/TransesterificationEnhanced reaction rates and yields. smolecule.comDown to 2 hours. vulcanchem.com
Aza-conjugate additionRapid, high yields. ijcce.ac.irNot specified

Phase Transfer Catalysis in Etherification/Esterification

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. fzgxjckxxb.com This is particularly useful in the synthesis of this compound and its acid precursor, where one reactant may be a salt soluble in water and the other soluble in an organic solvent. google.com The synthesis of 2-(4-methoxyphenoxy)propionic acid from p-methoxyphenol and 2-chloropropionic acid can be efficiently carried out using a phase transfer catalyst. google.com

In this process, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where it can react with the alkyl halide. google.comgoogle.com This method not only improves the reaction rate but also simplifies the work-up procedure and can lead to higher yields by driving the equilibrium towards the product. google.com The use of PTC allows for milder reaction conditions and reduces the need for harsh solvents, making it a greener synthetic approach. fzgxjckxxb.com

Phase Transfer CatalystReactantsSolvent SystemKey Benefit
Tetrabutylammonium bromidep-Methoxyphenol, 2-chloropropionic acidWater/Organic solvent (e.g., ether)Improved yield, simplified separation. google.comgoogle.com
Quaternary Ammonium SaltsGeneral etherification/esterificationBiphasic (aqueous/organic)Facilitates inter-phase reaction. fzgxjckxxb.com

Atom Economy and Sustainable Methodologies in Phenoxypropanoate Synthesis

The classical synthesis of this compound often involves the Williamson ether synthesis, a long-standing and versatile method for forming ethers. masterorganicchemistry.comtcichemicals.com This reaction typically involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this would involve reacting p-methoxyphenol with a 2-halopropanoate. A notable example is the reaction between 4-hydroxyanisole (p-methoxyphenol) and 2-chloropropionic acid. google.com However, this traditional approach often suffers from drawbacks such as high temperatures (80–150°C), long reaction times (4–10 hours), low yields, and low product purity, leading to high production costs. google.com Furthermore, the use of alkyl halides can be environmentally problematic due to their toxicity. numberanalytics.com

To address these limitations, several sustainable strategies have been developed, focusing on catalysis, alternative reaction media, and process optimization. numberanalytics.comnumberanalytics.com Catalytic methods are particularly advantageous as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to better atom economy and reduced energy consumption. acsgcipr.orglongdom.org

Phase-Transfer Catalysis (PTC): A Greener Approach

One of the most significant advancements in the sustainable synthesis of this compound is the application of phase-transfer catalysis (PTC). fzgxjckxxb.comresearchgate.net PTC facilitates reactions between reactants that are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). wikipedia.orgwisdomlib.org The phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports one reactant across the phase boundary to react with the other. usv.ro

A patented industrial method for synthesizing 2-(p-Methoxyphenoxy)propionic acid utilizes PTC to overcome the challenges of the conventional Williamson ether synthesis. google.com In this process, the reaction between p-hydroxyanisole and 2-chloropropionic acid is carried out in a two-phase system (water and an organic solvent like ether, acetone, or benzene). google.com The phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the 2-chloropropionic acid. This method offers several advantages:

Increased Yield: By continuously removing the product from the aqueous reaction phase into the organic phase, the equilibrium is shifted towards product formation, leading to significantly higher yields (up to 94.9%). google.com

Simplified Product Separation: The product is concentrated in the organic phase, simplifying its extraction and purification. google.com

Milder Reaction Conditions: While specific temperatures are not detailed in the patent abstract, PTC reactions can often be conducted under milder conditions than their conventional counterparts. fzgxjckxxb.com

The use of PTC aligns well with the principles of green chemistry by enabling the use of water as a solvent, reducing the need for harsh organic solvents, and improving reaction efficiency. fzgxjckxxb.comwikipedia.org

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyReactantsCatalyst/ConditionsYieldKey AdvantagesKey Disadvantages
Traditional Williamson Ether Synthesis p-Hydroxyanisole, 2-Chloropropionic AcidHigh temperature (80-150°C), NaOHLowWell-established methodHigh energy consumption, low yield, use of potentially hazardous reagents
Phase-Transfer Catalysis (PTC) p-Hydroxyanisole, 2-Chloropropionic AcidPhase-transfer catalyst (e.g., quaternary ammonium salt), two-phase solvent systemUp to 94.9% google.comHigh yield, simplified separation, potentially milder conditionsRequires a catalyst and a two-phase system
Microwave-Assisted Synthesis General applicability to phenoxypropanoatesMicrowave irradiationOften highRapid reaction times, potential for solvent-free conditionsRequires specialized equipment

Other Sustainable Approaches

Beyond PTC, other green chemistry principles are being applied to the synthesis of phenoxypropanoates and related ethers, which could be adapted for this compound production:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many organic syntheses, including etherifications. numberanalytics.comderpharmachemica.com This technique can lead to significant energy savings and is considered a green technology. derpharmachemica.com

Use of Renewable Feedstocks and Solvents: The core principles of green chemistry encourage the use of renewable starting materials and environmentally benign solvents. longdom.orgijsetpub.comrsc.org While p-methoxyphenol is often derived from petrochemical sources, research into lignin (B12514952) depolymerization offers a potential future route to this and other phenolic compounds from renewable biomass. ua.ptsemanticscholar.org The use of water or other green solvents in PTC is a step in the right direction. wikipedia.org

Catalyst Development: The development of more efficient and recyclable catalysts is a continuous goal in green chemistry. numberanalytics.comacsgcipr.org For phenoxypropanoate synthesis, this could involve designing heterogeneous catalysts that are easily separated from the reaction mixture and reused, further reducing waste and cost. acsgcipr.org

Reaction Mechanisms and Reactivity Studies of 2 P Methoxyphenoxy Propanoate

Hydrolysis Pathways of Phenoxypropanoate Esters

The hydrolysis of phenoxypropanoate esters, including 2-(p-methoxyphenoxy)propanoate, is a fundamental reaction that cleaves the ester bond to yield the corresponding carboxylic acid and alcohol. libretexts.org This transformation can be catalyzed by acids, bases, or enzymes, with each pathway possessing a distinct mechanism. jk-sci.comucalgary.ca

Under acidic conditions, the hydrolysis of esters like this compound is a reversible process, essentially the reverse of Fischer esterification. libretexts.orgucalgary.ca The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.ukyoutube.com This step increases the electrophilicity of the carbonyl carbon, activating the ester for nucleophilic attack. ucalgary.ca

Nucleophilic Attack by Water : A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. ucalgary.cayoutube.com

Proton Transfer : A proton is transferred from the oxonium ion portion of the intermediate to one of the oxygen atoms of the original alkoxy group, converting it into a good leaving group (an alcohol). youtube.com

Elimination of the Alcohol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated alcohol molecule. chemguide.co.uk

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule or the conjugate base of the acid catalyst to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). chemguide.co.uk

For certain complex phenoxypropanoate herbicides like fenoxaprop-ethyl, acidic conditions (pH below 4.6) can also lead to the nonenzymatic hydrolysis of the phenoxy ether linkage, in addition to ester hydrolysis. nih.govresearchgate.net This demonstrates that the stability of the entire molecule is pH-sensitive. nih.gov

The hydrolysis of esters in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is known as saponification. ucalgary.camasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt. masterorganicchemistry.com

The mechanism for saponification is as follows:

Nucleophilic Attack by Hydroxide : The strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This results in the formation of a tetrahedral alkoxide intermediate. jk-sci.com

Elimination of the Alkoxide Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻) as the leaving group. This step produces a carboxylic acid. ucalgary.camasterorganicchemistry.com

Deprotonation : The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion generated in the previous step. This is a highly favorable and essentially irreversible acid-base reaction that produces an alcohol and a carboxylate anion. masterorganicchemistry.comyoutube.com

Protonation (Workup) : To obtain the neutral carboxylic acid, an acidic workup is required in a separate step to protonate the carboxylate salt. masterorganicchemistry.com

Studies on methyl (S)-2-(4-methoxyphenoxy)propanoate have shown its hydrolysis using potassium carbonate (K₂CO₃) in a methanol (B129727)/water mixture at reflux to produce (S)-lactisole, the corresponding carboxylic acid. nih.gov This method is a common preparative route for converting esters to their parent acids. jk-sci.comumn.edu

Enzymes, particularly hydrolases like lipases and esterases, can catalyze the hydrolysis of phenoxypropanoate esters with high efficiency and often with high stereoselectivity. scielo.brmdpi.com This pathway is crucial in biological systems and has applications in the synthesis of enantiomerically pure compounds. scielo.brclockss.org

The enzymatic hydrolysis of fenoxaprop-ethyl, a related phenoxypropanoate herbicide, has been studied using various enzymes. nih.gov Porcine esterase and extracts from Pseudomonas fluorescens showed optimal activity at a pH range of 7.6-8.6, while lipase (B570770) from Candida cylindrica was less sensitive to pH changes. nih.gov The stereoselectivity of hydrolysis is also a key feature; studies on ethyl 2-phenylacetate derivatives using various rat liver and hepatoma cell lines demonstrated that the enantiomeric preference depends on both the substrate structure and the specific cell line used. nih.gov For instance, a strong (R)-enantiomer preference was observed for some substrates, while an (S)-preference was seen for others. nih.gov

Table 1: Comparison of Hydrolysis Pathways for Esters

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Enzymatic Hydrolysis
Catalyst Strong Acid (e.g., H₂SO₄, HCl) chemguide.co.uk Strong Base (e.g., NaOH, KOH) ucalgary.ca Enzyme (e.g., Lipase, Esterase) nih.gov
Reversibility Reversible libretexts.org Irreversible masterorganicchemistry.com Generally Irreversible (product removal)
Key Intermediate Protonated Tetrahedral Intermediate youtube.com Tetrahedral Alkoxide Intermediate jk-sci.com Acyl-Enzyme Intermediate
Products Carboxylic Acid + Alcohol libretexts.org Carboxylate Salt + Alcohol masterorganicchemistry.com Carboxylic Acid + Alcohol nih.gov
Stereoselectivity Generally not selective Generally not selective Often highly stereoselective nih.gov

| Reaction Conditions | Heat, excess water libretexts.org | Stoichiometric base, often at room temp or with heat nih.govumn.edu | Mild pH and temperature nih.gov |

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The hydrolysis reactions described above are specific examples of a broader class of reactions known as nucleophilic acyl substitution. jk-sci.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the alkoxy group (-OR'). The general mechanism involves an initial nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group to restore the carbonyl group. libretexts.org

Besides the hydroxide ion (in saponification) and water (in acid-catalyzed hydrolysis), other nucleophiles can react with this compound. These include:

Ammonia (B1221849) and Amines (Ammonolysis/Aminolysis) : Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide. This reaction is fundamental in forming amide bonds. umn.edu

Alcohols (Transesterification) : In the presence of an acid or base catalyst, reaction with another alcohol will replace the original alkoxy group with a new one, converting one ester into another.

Organometallic Reagents : Strong nucleophiles like Grignard reagents or organolithium compounds can react with esters, typically adding twice to yield a tertiary alcohol after an acidic workup.

The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. Steric hindrance around the carbonyl group can slow the reaction rate.

Electrophilic Aromatic Substitution on the p-Methoxyphenoxy Moiety

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) (-OCH₃) group. cymitquimica.com The methoxy group is a powerful ortho-, para-directing group. Since the para position is occupied by the ether linkage to the propanoate moiety, electrophilic attack is directed primarily to the ortho positions (positions 2 and 6 relative to the ether oxygen).

Examples of electrophilic aromatic substitution reactions that could be performed on the p-methoxyphenoxy moiety include:

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid or under milder conditions due to the activated ring.

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation and Acylation : Addition of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

Formylation : The introduction of a formyl group (-CHO), for example, via the Vilsmeier-Haack reaction (using POCl₃ and DMF), has been demonstrated on related methoxyphenoxy structures.

The electron-donating methoxy group makes these substitutions easier to achieve compared to on an unsubstituted benzene (B151609) ring. cymitquimica.com

Derivatization and Functional Group Interconversions

The functional groups in this compound allow for a variety of derivatization and interconversion reactions, which are useful for chemical analysis and the synthesis of new compounds. scribd.comgoogle.com

Ester to Acid Conversion : As detailed in the hydrolysis sections, the ester can be readily converted to its parent carboxylic acid, 2-(p-methoxyphenoxy)propionic acid. nih.gov

Acid to Ester Conversion (Esterification) : Conversely, the parent acid can be converted back to an ester, such as the methyl ester, for analytical purposes like GC-MS, which benefits from the increased volatility of the ester. researchgate.net

Acid to Amide Conversion : The carboxylic acid can be coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an amide bond. umn.edu

Reduction of the Ester : The ester group can be reduced to a primary alcohol. For example, the related methyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate has been reduced to the corresponding diol using sodium borohydride (B1222165) (NaBH₄). nrel.gov

Demethylation/Deprotection of the Ether : The p-methoxy group can be cleaved to yield a phenol (B47542). Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for the oxidative deprotection of p-methoxyaryl groups. clockss.orgresearchgate.net

Synthesis of the Ester : The title compound itself can be synthesized through various routes. A common method is the Mitsunobu reaction, involving the reaction of 4-methoxyphenol (B1676288) with an appropriate lactate (B86563) ester (e.g., methyl lactate) in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). nih.govmdpi.com

Table 2: Summary of Derivatization Reactions

Starting Functional Group Reagents/Reaction Type Product Functional Group Reference
Ester Base or Acid Hydrolysis Carboxylic Acid nih.gov
Carboxylic Acid Alcohol, Acid Catalyst (Fischer Esterification) Ester researchgate.net
Carboxylic Acid Amine, Coupling Agent (e.g., DCC) Amide umn.edu
Ester Reducing Agent (e.g., NaBH₄, LiAlH₄) Primary Alcohol nrel.gov
p-Methoxy Ether Ceric Ammonium Nitrate (CAN) Phenol clockss.orgresearchgate.net

Modification of the Ester Functional Group

The ester linkage in this compound derivatives is susceptible to several fundamental organic reactions, including hydrolysis, esterification, transesterification, and reduction.

Hydrolysis: The ester can be converted to its parent carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, through hydrolysis. This reaction is typically catalyzed by either an acid or a base. evitachem.com Basic hydrolysis, or saponification, is often carried out using metal hydroxides like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. google.com For instance, S-2-(4-methoxyphenoxy)propionic ester can be hydrolyzed and then acidified to yield the carboxylic acid. google.com Acid-catalyzed hydrolysis can also be employed, using strong mineral acids such as sulfuric acid or hydrochloric acid in the presence of water. researchgate.net

Esterification and Transesterification: The reverse reaction, esterification, is used to synthesize various esters of 2-(4-methoxyphenoxy)propanoic acid. A common method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic conditions, often with a catalyst like concentrated sulfuric acid, with refluxing for several hours. tandfonline.com For example, the reaction with methanol in the presence of sulfuric acid yields methyl 2-(4-methoxyphenoxy)propanoate. Transesterification offers an alternative route to new esters by reacting an existing ester with a different alcohol, typically in the presence of an acid or base catalyst. smolecule.com This is useful for creating derivatives like butyl 2-(4-hydroxyphenoxy)propanoate from a methyl or ethyl ester. smolecule.com

Reduction: The ester functional group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for this transformation. For example, a related compound, methyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate, was successfully reduced to the corresponding diol using sodium borohydride in a tetrahydrofuran (B95107) (THF) and water mixture. acs.orgnrel.gov This reaction converts the ester moiety into a 1,2-diol structure on the propanoate chain.

Reaction TypeReactantReagents and ConditionsProductReference
Hydrolysis (Basic)S-2-(4-methoxyphenoxy)propionic esterBase, followed by acidificationS-2-(4-methoxyphenoxy)propanoic acid google.com
Hydrolysis (Acidic)Ethyl 3-(4-(benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoateAcidic conditionsCorresponding carboxylic acid evitachem.com
Esterification2-(4-methoxyphenoxy)propanoic acidMethanol, concentrated H₂SO₄, refluxMethyl 2-(4-methoxyphenoxy)propanoate tandfonline.com
TransesterificationMethyl or Ethyl 2-(4-hydroxyphenoxy)propanoateButanol, base catalyst (e.g., sodium methoxide)Butyl 2-(4-hydroxyphenoxy)propanoate smolecule.com
ReductionMethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy) propanoateSodium borohydride (NaBH₄), THF/water, 18h1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol acs.orgnrel.gov

Transformations of the Aromatic Ring Substituents

The p-methoxy group on the phenyl ring is an important site for chemical modification. The electron-donating nature of this group also influences the reactivity of the aromatic ring itself.

O-Demethylation: A key transformation is the cleavage of the methyl ether to yield the corresponding phenol, 2-(4-hydroxyphenoxy)propanoic acid. This reaction is significant as the resulting hydroxyl group can serve as a handle for further functionalization. Studies have shown that O-demethylation can occur metabolically. inchem.org In a laboratory setting, this transformation can be achieved using various reagents known for cleaving aryl methyl ethers. Aromatic peroxygenase enzymes have also been utilized for the selective O-demethylation of lignin (B12514952) model compounds, which share structural similarities. researchgate.net

Hydroxylation: The aromatic ring can undergo hydroxylation. Research has demonstrated that the fungus Beauveria bassiana can catalyze the regioselective hydroxylation of 2-phenoxy-propionic acid to produce 2-(4-hydroxyphenoxy) propionic acid. researchgate.net Similarly, the extracellular heme-thiolate peroxygenase from the mushroom Agrocybe aegerita catalyzes the H₂O₂-dependent hydroxylation of 2-phenoxypropionic acid to give the 4-hydroxy derivative with high isomeric purity. researchgate.net

Reaction TypeSubstrateReagents and ConditionsProductReference
O-DemethylationSodium 2-(4-methoxyphenoxy)propanoateIn vivo metabolism in rats(±)2-(4-hydroxyphenoxy)propanoic acid inchem.org
Enzymatic Hydroxylation(R)-2-phenoxy-propionic acid (R-PPA)Microbial cells with hydroxylases(R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) researchgate.net
Enzymatic Hydroxylation2-phenoxypropionic acid (POPA)Peroxygenase from Agrocybe aegerita, H₂O₂2-(4-hydroxyphenoxy) propionic acid (HPOPA) researchgate.net
Aromatic Chlorination2-methoxy-phenol derivativeChlorinating agent4-Chloro-2-methoxy-phenol derivative smolecule.com

Reactions Involving the Propanoate Chain

The propanoate chain offers sites for reactivity, primarily at the α-carbon (C2) and through cleavage of the ether bond.

α-Carbon Functionalization: The α-proton on the propanoate chain (the hydrogen on C2) is acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles. A relevant example is the aldol (B89426) condensation of methyl-2-(2-methoxyphenoxy)acetate, a closely related structure. In this reaction, the acetate (B1210297) is treated with lithium diisopropylamide (LDA) at -78 °C to form the enolate, which then reacts with an aldehyde (3,4-dimethoxybenzaldehyde) to form a new carbon-carbon bond. nrel.gov This demonstrates the potential for similar functionalization of this compound derivatives at the α-position.

Ether Linkage Cleavage: The ether bond connecting the phenoxy group to the propanoate chain can be cleaved under certain reductive conditions. Studies on lignin model compounds, which contain similar ether linkages, have shown that this bond can be cleaved. For example, cooking a related model compound with sodium hydrosulfide (B80085) resulted in the cleavage of the ether linkage. scispace.com

Substitution Reactions: The synthesis of this compound itself often involves a nucleophilic substitution reaction where p-methoxyphenoxide acts as a nucleophile, displacing a leaving group from a 2-halopropionate derivative (e.g., 2-chloropropionic acid or its ester). google.comresearchgate.net This Williamson ether synthesis is a key reaction for forming the propanoate chain linkage.

Reaction TypeReactantReagents and ConditionsProductReference
Aldol Condensation (related compound)Methyl-2-(2-methoxyphenoxy)acetate1) LDA, dry THF, -78 °C; 2) 3,4-dimethoxybenzaldehydeMethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy) propanoate nrel.gov
Williamson Ether Synthesisp-Methoxyphenol1) Base (e.g., NaOH); 2) 2-chloropropionic acid, phase-transfer catalyst2-(4-methoxyphenoxy)-propionic acid google.com
Ether Linkage Cleavage (related compound)α-(4-aceto-2-methoxyphenoxy)acetovanilloneSodium hydrosulfide solution, cookingAcetovanillone (indicates ether cleavage) scispace.com

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(p-Methoxyphenoxy)propanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete chemical structure.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. For derivatives like methyl (S)-2-(4-methoxyphenoxy)propanoate, the spectrum reveals characteristic signals for each part of the molecule. nih.gov

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a set of doublets, characteristic of an AA'BB' system, in the range of δ 6.8-7.0 ppm. rsc.org The methoxy (B1213986) group (-OCH₃) attached to the ring shows a sharp singlet around δ 3.7-3.8 ppm. nih.gov The single proton on the chiral carbon of the propanoate moiety (-O-CH(CH₃)-) appears as a quartet due to coupling with the adjacent methyl group protons, typically in the region of δ 4.6-4.7 ppm. nih.gov The methyl group (-CH₃) of the propanoate backbone presents as a doublet, coupling with the single proton on the chiral center, at approximately δ 1.6 ppm. nih.gov

Table 1: Representative ¹H NMR Data for Methyl (S)-2-(4-methoxyphenoxy)propanoate Data sourced from a study using a 270 MHz spectrometer with CDCl₃ as the solvent. nih.gov

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~6.81m-4HAromatic (C₆H₄)
~4.67q6.71H-O-CH (CH₃)-
~3.73s-3H-OCH₃ (methoxy)
~1.58d6.93H-CH(CH₃ )

Note: The table presents interpreted data from scientific literature. 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet, and 'm' denotes multiplet.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For methyl (S)-2-(4-methoxyphenoxy)propanoate, the spectrum shows a signal for the carbonyl carbon (-C=O) of the ester group at the most downfield position, typically around δ 172.7 ppm. nih.gov The aromatic carbons appear in the δ 114-155 ppm range, with the carbon atom bonded to the ether oxygen and the carbon bonded to the methoxy group showing distinct chemical shifts due to their electronic environments. nih.gov The carbon of the chiral center (-O-CH(CH₃)-) resonates around δ 73.4 ppm, while the methoxy carbon (-OCH₃) and the methyl carbon of the propanoate backbone appear at approximately δ 55.4 ppm and δ 18.4 ppm, respectively. nih.gov

Table 2: Representative ¹³C NMR Data for Methyl (S)-2-(4-methoxyphenoxy)propanoate Data sourced from a study using a 67.5 MHz spectrometer with CDCl₃ as the solvent. nih.gov

Chemical Shift (δ) ppmAssignment
~172.7C =O (Ester carbonyl)
~154.4Ar-C -OCH₃
~151.5Ar-C -O-
~116.4Aromatic CH
~114.5Aromatic CH
~73.4-O-C H(CH₃)-
~55.4-OC H₃ (methoxy)
~52.0Ester -OC H₃
~18.4-CH(C H₃)

Note: The specific assignments of the aromatic carbons can be confirmed with 2D NMR techniques.

While one-dimensional NMR is often sufficient for simple structures, two-dimensional (2D) NMR techniques provide definitive assignments through correlation peaks.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a cross-peak between the quartet signal of the -CH- proton and the doublet signal of the -CH₃ protons in the propanoate group, confirming their connectivity. It would also resolve the coupling network within the aromatic ring protons.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the methoxy proton singlet (~δ 3.73 ppm) would correlate to the methoxy carbon signal (~δ 55.4 ppm).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), causing both ionization and extensive fragmentation. uni-saarland.de This fragmentation provides a characteristic "fingerprint" for the molecule. In the analysis of the derivative methyl 2-(4-methoxyphenoxy)propanoate, the molecular ion peak [M]⁺• is observed at m/z 210. datapdf.com The fragmentation pattern yields several key diagnostic ions. datapdf.com

Table 3: Key EI-MS Fragmentation Ions for Methyl 2-(4-methoxyphenoxy)propanoate

m/zIon Structure/Fragment LostSignificance
210[C₁₁H₁₄O₄]⁺•Molecular Ion (M⁺•)
151[M - •COOCH₃]⁺Loss of the carbomethoxy group
123[CH₃O-C₆H₄-O]⁺Cleavage of the ether bond, forming the stable methoxyphenoxy cation
109[CH₃O-C₆H₄]⁺Loss of oxygen from the m/z 123 fragment or rearrangement

The presence of the molecular ion at m/z 210 confirms the molecular weight of the methyl ester, while the characteristic fragments at m/z 151 and 123 provide strong evidence for the methoxyphenoxy and propanoate moieties. datapdf.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. uni-saarland.de It typically generates protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or deprotonated molecules [M-H]⁻ with minimal fragmentation. rsc.org This makes it ideal for accurately determining the molecular weight.

For 2-(p-Methoxyphenoxy)propanoic acid (molecular weight 196.20 g/mol ), ESI-MS analysis in positive ion mode would be expected to show a prominent peak at m/z 197.08 corresponding to the [M+H]⁺ ion. rsc.orgscbt.com In negative ion mode, a peak at m/z 195.06 for the [M-H]⁻ ion would be observed. woodrcboatproducts.com The high-resolution mass spectrometry (HRMS) variant of ESI can determine the mass with extremely high accuracy, allowing for the calculation of the elemental formula. rsc.org ESI is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures, and advanced techniques like tandem mass spectrometry (MS/MS) can be used to induce and analyze fragmentation of the selected molecular ion for further structural confirmation. acs.orgwoodrcboatproducts.com

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the sensitive and selective detection of compounds in intricate matrices like food products. An established high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the detection of sodium 2-(4-methoxyphenoxy)propanoate in candies. woodrcboatproducts.com This method employs electrospray ionization in negative mode (ESI-), which is well-suited for acidic compounds, followed by selected reaction monitoring (SRM) for high specificity and quantitation. woodrcboatproducts.com

In the SRM mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first mass spectrometer, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the second mass spectrometer. This process provides a high degree of certainty in identification and minimizes interference from other components in the sample. The method demonstrated excellent linearity and sensitivity, with a reported limit of detection (LOD) of 8.0 µg/kg and a limit of quantitation (LOQ) of 20.0 µg/kg in candy samples. woodrcboatproducts.com The recoveries for this analytical method were found to be in the range of 82.7% to 90.7%, with relative standard deviations between 2.5% and 4.2%, indicating good accuracy and precision for quantitative analysis. woodrcboatproducts.com

Table 1: HPLC-MS/MS Method Parameters for Sodium this compound Analysis in Food Matrix
ParameterValueSource
Ionization ModeElectrospray Ionization Negative (ESI⁻) woodrcboatproducts.com
Scan ModeSelected Reaction Monitoring (SRM) woodrcboatproducts.com
Linearity Range6.25 - 100.0 µg/L woodrcboatproducts.com
Correlation Coefficient (r)0.9998 woodrcboatproducts.com
Limit of Detection (LOD)8.0 µg/kg woodrcboatproducts.com
Limit of Quantitation (LOQ)20.0 µg/kg woodrcboatproducts.com
Average Recovery82.7% - 90.7% woodrcboatproducts.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are non-destructive techniques that provide detailed information about the molecular vibrations within a compound, allowing for the identification of functional groups and insights into molecular structure.

FT-IR spectroscopy has been utilized to characterize compounds structurally related to this compound, such as lignin (B12514952) model compounds. rsc.org The spectra reveal characteristic absorption bands corresponding to specific functional groups. For instance, the IR spectrum of ethyl 3-hydroxy-2-(4-methoxyphenoxy)-3-phenylpropanoate shows distinct peaks that can be assigned to various vibrations within the molecule. rsc.org

Table 2: Characteristic IR Absorption Bands for a Structurally Related Compound
Wavenumber (cm⁻¹)AssignmentSource
3478O-H stretch (hydroxyl group) rsc.org
2938C-H stretch (aliphatic) rsc.org
1742C=O stretch (ester carbonyl) rsc.org
1604, 1514, 1492C=C stretch (aromatic ring) rsc.org
1270, 1198C-O stretch (ether and ester) rsc.org
Table 3: Single-Crystal X-ray Diffraction Data for a Copper(II) Complex of (±)-2-(p-Methoxyphenoxy)propanoate
ParameterValueSource
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a14.149(1) Å researchgate.net
b7.495(1) Å researchgate.net
c19.827(1) Å researchgate.net
β90.62(1)° researchgate.net
Z (formula units/cell)4 researchgate.net

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are fundamental to the separation, purification, and analytical assessment of this compound. Both gas and liquid chromatography are routinely employed.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile compounds. Direct analysis of 2-(p-Methoxyphenoxy)propanoic acid by GC is challenging due to its low volatility. datapdf.com To overcome this, the acid is often derivatized to its more volatile methyl ester, methyl this compound, prior to analysis. datapdf.com

GC-MS analysis of the methylated extract of roasted coffee beans confirmed the presence of the compound. datapdf.com The mass spectrum of the methyl ester is characterized by a molecular ion peak and several key fragment ions that are diagnostic for its structure. The fragmentation pattern allows for clear differentiation from its structural isomers. datapdf.com

Table 4: Major Mass Spectrometry Fragments (m/z) for Methyl this compound and Its Isomers
CompoundMolecular Ion (M⁺)Major FragmentsSource
Methyl 2-(4-methoxyphenoxy)propanoate210151, 123, 109 datapdf.com
Methyl 3-(4-methoxyphenoxy)propanoate210138, 123, 109 datapdf.com
Methyl 2-(2-methoxyphenoxy)propanoate210151, 123, 109 datapdf.com
Methyl 2-(3-methoxyphenoxy)propanoate210151, 123, 109 datapdf.com

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its sodium salt. Several methods have been developed for its determination in various samples, including food products and natural sources like coffee. datapdf.comxml-journal.net

A common approach involves reversed-phase chromatography using a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. datapdf.comxml-journal.netresearchgate.net Detection is typically performed using a UV detector, with a wavelength of 224 nm being effective. xml-journal.net

Furthermore, as 2-(p-Methoxyphenoxy)propanoic acid is a chiral molecule, chiral HPLC is essential for separating its enantiomers. Studies on roasted coffee bean extracts have employed a Chiralcel OK column to separate the (S)-(-) and (R)-(+) enantiomers of its methyl ester, revealing that the (S)-(-) form is predominant (approximately 80%). researchgate.netgoogle.com

Table 5: Summary of HPLC Methods for the Analysis of this compound Derivatives
Analysis TypeColumnMobile PhaseDetectionSource
Quantitative (in food)Agilent TC-C18 (250 mm × 4.6 mm, 5 µm)0.05% Phosphoric Acid / Methanol (50:50)UV at 224 nm xml-journal.net
General Analysis (in coffee extract)Chromspher C18 (250 X 4.6 mm)Not specified in detailDiode Array UV datapdf.com
Chiral Separation (of methyl ester)Chiralcel OK (250 X 4.6 mm)Not specified in detailNot specified in detail researchgate.net
Chiral Separation (of related cyanoester)Chiralcel IG3Hexane / Isopropanol (98:2)UV at 254 nm rsc.org

The coupling of HPLC with mass spectrometry (LC-MS), as detailed in the MS/MS section, provides enhanced sensitivity and selectivity, making it the premier choice for trace-level detection and confirmation in complex samples. woodrcboatproducts.comsemanticscholar.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its shape and the distribution of electrons. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and optimized geometry of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. In the study of 2-(p-Methoxyphenoxy)propanoate, DFT methods are employed to predict its three-dimensional structure by finding the arrangement of atoms that corresponds to the lowest energy state. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to perform geometry optimization. researchgate.netijsrst.com Such calculations for analogous molecules like Eugenol and Isoeugenol have been shown to provide optimized geometrical parameters that are in good agreement with experimental data where available. researchgate.netresearchgate.net The resulting optimized structure is crucial for understanding the molecule's reactivity and interactions.

Furthermore, DFT is used to calculate various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential and are useful for predicting sites of electrophilic and nucleophilic attack. dergipark.org.tr Other calculated electronic properties include the dipole moment and molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: As specific literature for this exact compound is unavailable, this table represents typical parameters that would be obtained from DFT calculations for similar aromatic ethers and propanoates.)

ParameterBond/AngleCalculated Value
Bond LengthC-O (ether)~1.37 Å
C=O (carbonyl)~1.21 Å
C-O (ester)~1.35 Å
C-C (aromatic)~1.39 - 1.41 Å
Bond AngleC-O-C (ether)~118°
O-C=O (ester)~125°
C-C-O (ester)~109°
Dihedral AngleC-O-C-C (ether linkage)Varies with conformation

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate results, though often at a greater computational cost than DFT.

For this compound, ab initio calculations could be used to refine the electronic structure and energies obtained from DFT. They are particularly valuable for systems where DFT might not be as reliable, such as in the detailed study of excited states or weak intermolecular interactions. While no specific ab initio studies on this compound have been identified, the general principles of these methods would allow for a highly detailed and accurate description of its electronic properties.

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.

The rotation around the ether linkage and the propanoate side chain gives rise to a complex conformational landscape for this compound. Computational methods can systematically explore this landscape by rotating key dihedral angles and calculating the energy of each resulting conformation. This process identifies the low-energy, stable conformers and the energy barriers between them. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical, chemical, and biological properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. pdx.edu Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. dergipark.org.tr The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. liverpool.ac.uk

Similarly, the vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These calculations determine the normal modes of vibration and their corresponding frequencies. The calculated frequencies are often scaled to better match experimental data. This information is invaluable for assigning peaks in an experimental IR spectrum to specific molecular vibrations.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational predictions for similar structures. Actual experimental values may vary.)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~170-175
Aromatic C-O~150-155
Aromatic C-OCH₃~155-160
Aromatic CH~115-130
O-CH(CH₃)~70-75
Methoxy (B1213986) (OCH₃)~55-60
Methyl (CH₃)~15-20

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the potential chemical reactions that this compound may undergo. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. Computational methods can be used to locate the geometry of the transition state and to calculate its energy.

The energy difference between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. By calculating the energy barriers for different possible reaction pathways, it is possible to predict which reaction is most likely to occur. For example, in the hydrolysis of a similar compound, propyl methanoate, the activation parameters have been studied to understand the solvent-solute interactions during the reaction. dntb.gov.ua Similar computational approaches could be applied to understand the reactivity of this compound.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to determine the most likely pathway for a chemical reaction. It involves identifying the minimum energy path that connects reactants to products through a transition state. This pathway, known as the reaction coordinate, provides a detailed picture of the geometric and energetic changes that occur during a chemical transformation.

A thorough review of the scientific literature reveals a lack of specific studies focused on the reaction coordinate mapping of this compound. Consequently, there is no published data detailing the transition states or reaction pathways for reactions involving this specific molecule, such as its hydrolysis or synthesis. Research in this area would be necessary to elucidate the precise mechanisms of its chemical transformations.

Molecular Dynamics Simulations for Intermolecular Interactions (Non-biological)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of non-biological systems, MD simulations can provide valuable information about the intermolecular forces and interactions that govern the bulk properties of a substance, such as its phase behavior, solvation properties, and transport phenomena.

Despite the utility of this technique, there are no specific molecular dynamics simulation studies reported in the literature for this compound focusing on its non-biological intermolecular interactions. Such studies would be beneficial for understanding how molecules of this compound interact with each other and with various solvents, which could help in predicting its physical properties and behavior in different chemical environments. Due to the absence of these studies, no data tables on its intermolecular interaction energies or radial distribution functions can be provided.

Applications of 2 P Methoxyphenoxy Propanoate As a Chemical Intermediate and Building Block

Role in Complex Organic Synthesis

The molecular architecture of 2-(p-Methoxyphenoxy)propanoate makes it a versatile component in organic synthesis. The structure features a carboxylic acid group, an ether linkage, and an aromatic ring, all of which can participate in or be modified through various chemical reactions.

As a precursor, this compound offers a foundational structure for constructing more elaborate organic frameworks. The carboxylic acid functional group is a key reactive site, readily undergoing reactions such as amidation, esterification, and reduction. These transformations allow for the extension of the molecule and the introduction of new functionalities. For instance, coupling the carboxyl group with various amines can generate a diverse library of amides, while its reduction can yield the corresponding alcohol, opening pathways to further derivatives. The presence of the chiral center in the propanoate fragment is also significant, as it allows for the synthesis of stereospecific target molecules, which is crucial in fields like pharmacology and materials science.

This compound is a quintessential example of an aromatic ether derivative and a building block for synthesizing other molecules within this class. Aryloxypropionic acids and their esters are significant structural motifs in various biologically active compounds. The synthesis of this compound itself often involves the reaction of a p-methoxyphenoxide with a suitable three-carbon electrophile, establishing the characteristic ether linkage. Subsequently, the aromatic ring can be subjected to further modifications, such as electrophilic aromatic substitution, to introduce additional functional groups, thereby creating a range of substituted aromatic ether derivatives.

Table 1: Potential Synthetic Transformations

Functional Group Reaction Type Potential Product Class
Carboxylic Acid Amidation Amides
Carboxylic Acid Esterification Esters
Carboxylic Acid Reduction Primary Alcohols

Development of Chemical Research Reagents

One of the most well-documented applications of this compound is in the field of sensory science and biochemical research, where it functions as a specific chemical reagent. The sodium salt of the acid, Sodium 2-(4-methoxyphenoxy)propanoate, is widely known as a potent and selective sweetness inhibitor.

This property makes it an invaluable tool for studying the mechanisms of taste perception. It acts as a sweet taste receptor antagonist, allowing researchers to probe the function of taste receptor cells and signaling pathways. For example, it has been used to investigate its effect on allulose-induced glucagon-like peptide 1 (GLP-1) secretion in research models and to study the response of secretin tumor cell line (STC-1) to various sweeteners. By selectively blocking the perception of sweetness, this reagent helps scientists elucidate the complex processes involved in taste and metabolic responses to sweeteners.

Table 2: Research Applications

Reagent Common Name Research Area Mechanism of Action
Sodium this compound Lactisole Sensory Science, Endocrinology Sweet Taste Receptor Antagonist

Synthesis of Reference Standards for Analytical Research

In analytical chemistry, the accuracy of results is contingent on the quality of the reference materials used for instrument calibration and method validation. High-purity chemical compounds serve as reference standards against which unknown samples can be compared.

2-(p-Methoxyphenoxy)propanoic acid is commercially available in high purity (e.g., ≥98%), making it suitable for use as an analytical reference standard. In this capacity, it can be used for the identification and quantification of the compound in various matrices, such as in quality control processes for the food and flavor industries where its sodium salt is used as a taste modulator. While it can serve as a standard for itself, its stable, well-characterized nature also makes it a potential starting material for the deliberate synthesis of related impurities or metabolites. These synthesized derivatives can then be used as their own reference standards to track degradation products or metabolic pathways in complex studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(p-Methoxyphenoxy)propanoate derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a phenolic derivative (e.g., 4-methoxyphenol) and an α-halopropanoate ester (e.g., ethyl 2-bromopropanoate) in the presence of a base such as potassium carbonate. Reactions are conducted in polar aprotic solvents (e.g., acetone or DMF) under reflux (60–80°C) for 6–12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields pure derivatives. Monitoring by TLC ensures reaction completion.

Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons in the δ 6.8–7.2 ppm range) .
  • IR : Stretching frequencies for ester carbonyl (1740–1720 cm1^{-1}) and ether C-O (1250–1150 cm1^{-1}) confirm functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and quantify degradation products under stress conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for synthesis and local exhaust ventilation during powder handling to minimize inhalation risks .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and laundered separately .
  • Emergency Measures : Install eyewash stations and emergency showers. For spills, avoid dry sweeping; use HEPA-filter vacuums or wet methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing electron-withdrawing vs. electron-donating substituents?

  • Methodological Answer : Contradictions often arise from competing electronic and steric effects. Systematic Design of Experiments (DoE) with variables like solvent polarity (e.g., DMF vs. acetone), base strength (K2_2CO3_3 vs. NaH), and temperature can isolate critical factors. For example, electron-withdrawing groups may require higher temperatures (80–100°C) to activate the phenolic oxygen, while electron-donating groups favor milder conditions (40–60°C) . Statistical tools (ANOVA) validate significance.

Q. What in silico strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The methoxyphenoxy group may occupy hydrophobic pockets, while the propanoate ester engages in hydrogen bonding .
  • QSAR Models : Train models with descriptors like logP, topological polar surface area (TPSA), and Hammett constants to correlate structure with activity (e.g., IC50_{50} values) .

Q. How can mechanistic studies explain unexpected byproducts during ester hydrolysis?

  • Methodological Answer :

  • Isotopic Labeling : Use 18^{18}O-labeled water in hydrolysis experiments to track oxygen incorporation into carboxylic acid products via LC-MS .
  • Kinetic Profiling : Monitor pH-dependent hydrolysis rates (e.g., pseudo-first-order kinetics under acidic vs. alkaline conditions). Competing pathways (e.g., nucleophilic acyl substitution vs. radical intermediates) may explain byproducts .
  • Computational Chemistry : DFT calculations (Gaussian 16) identify transition states and activation energies for alternative reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.